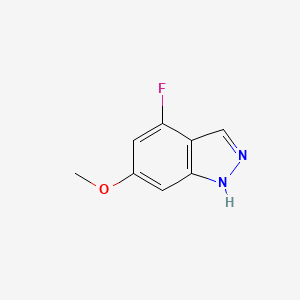

4-Fluoro-6-méthoxy-1H-indazole

Vue d'ensemble

Description

4-Fluoro-6-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of fluorine and methoxy groups in the 4 and 6 positions, respectively, enhances the compound’s chemical properties, making it a valuable molecule for scientific research and industrial applications.

Applications De Recherche Scientifique

4-Fluoro-6-methoxy-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It is also studied for its potential use in drug development.

Mécanisme D'action

- However, indazole-containing compounds, in general, have been investigated as inhibitors of various kinases and enzymes. For instance, some indazoles play a role in treating diseases like cancer by modulating CHK1, CHK2 kinases, and human serum and glucocorticoid-dependent kinase (h-sgk) .

Target of Action

Analyse Biochimique

Biochemical Properties

4-Fluoro-6-methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial for cell growth and survival . The compound also binds to specific receptors, modulating their activity and influencing downstream signaling pathways. These interactions highlight the potential of 4-Fluoro-6-methoxy-1H-indazole as a therapeutic agent in treating diseases related to abnormal enzyme activity and signaling pathways.

Cellular Effects

4-Fluoro-6-methoxy-1H-indazole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in cell proliferation, survival, and metabolism . Additionally, the compound affects gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular metabolism, promoting or inhibiting specific metabolic pathways. Overall, 4-Fluoro-6-methoxy-1H-indazole significantly impacts cell function, making it a valuable tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of 4-Fluoro-6-methoxy-1H-indazole involves its interaction with various biomolecules, including enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions . This inhibition can lead to changes in cellular metabolism and signaling pathways, ultimately affecting cell function. Additionally, 4-Fluoro-6-methoxy-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions highlight the compound’s potential as a therapeutic agent for targeting specific molecular pathways involved in disease progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-6-methoxy-1H-indazole can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that 4-Fluoro-6-methoxy-1H-indazole remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain circumstances, leading to a decrease in its effectiveness. Long-term studies have also revealed that the compound can have lasting effects on cellular function, influencing cell signaling pathways and gene expression even after its removal from the experimental system.

Dosage Effects in Animal Models

The effects of 4-Fluoro-6-methoxy-1H-indazole vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 4-Fluoro-6-methoxy-1H-indazole to minimize adverse effects while maximizing its therapeutic potential.

Metabolic Pathways

4-Fluoro-6-methoxy-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux, altering the levels of specific metabolites and affecting overall cellular metabolism . For example, it has been shown to inhibit key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis. These interactions highlight the potential of 4-Fluoro-6-methoxy-1H-indazole as a tool for studying metabolic pathways and developing new therapeutic strategies targeting metabolic disorders.

Transport and Distribution

The transport and distribution of 4-Fluoro-6-methoxy-1H-indazole within cells and tissues are crucial for its activity and function. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within the cell . These interactions can influence the compound’s localization and accumulation, affecting its overall effectiveness. Understanding the transport and distribution mechanisms of 4-Fluoro-6-methoxy-1H-indazole is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 4-Fluoro-6-methoxy-1H-indazole plays a significant role in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effectiveness. Understanding the subcellular localization of 4-Fluoro-6-methoxy-1H-indazole is essential for optimizing its therapeutic potential and developing new strategies for targeting specific cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-2-nitroanisole with hydrazine hydrate under reflux conditions, followed by cyclization to form the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 4-Fluoro-6-methoxy-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-6-methoxy-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce nitro groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted indazoles with various functional groups.

Comparaison Avec Des Composés Similaires

4-Fluoro-1H-indazole: Lacks the methoxy group, which may result in different chemical and biological properties.

6-Methoxy-1H-indazole: Lacks the fluorine atom, affecting its reactivity and interactions.

4-Chloro-6-methoxy-1H-indazole: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.

Uniqueness: 4-Fluoro-6-methoxy-1H-indazole is unique due to the combined presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxy group can increase its solubility and ability to form hydrogen bonds .

Activité Biologique

4-Fluoro-6-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment, enzyme inhibition, and other therapeutic areas.

Chemical Structure and Properties

The chemical formula for 4-Fluoro-6-methoxy-1H-indazole is . The presence of fluorine and methoxy groups enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications. The molecular structure allows it to interact with various biological targets, which is crucial for its biological activity.

The biological activity of 4-Fluoro-6-methoxy-1H-indazole primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit phosphoinositide 3-kinase (PI3K), an enzyme critical for cell growth and survival. This inhibition can influence various signaling pathways, including the PI3K/Akt pathway, which is vital for cell proliferation and metabolism .

- Cancer Treatment : Indazole derivatives, including 4-Fluoro-6-methoxy-1H-indazole, have been investigated for their anticancer properties. They may modulate the activity of kinases such as CHK1 and CHK2, which are involved in cell cycle regulation and DNA repair .

Antitumor Activity

Research indicates that 4-Fluoro-6-methoxy-1H-indazole exhibits significant antitumor activity across various cancer cell lines.

- IC50 Values : In studies evaluating its cytotoxic effects, the compound demonstrated varying degrees of potency against different cancer cell lines. For instance, it has shown IC50 values comparable to established chemotherapeutic agents .

Apoptosis Induction

The compound has been reported to induce apoptosis in cancer cells:

- Mechanism : Treatment with 4-Fluoro-6-methoxy-1H-indazole resulted in increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), indicating a shift towards apoptosis in treated cells .

Cell Cycle Arrest

In addition to inducing apoptosis, this compound affects cell cycle dynamics:

- Cell Cycle Analysis : Studies have shown that treatment with 4-Fluoro-6-methoxy-1H-indazole leads to an increase in the G0/G1 phase population while decreasing the S phase population in cancer cells, suggesting an effective mechanism for halting tumor growth .

Research Findings and Case Studies

Several studies have documented the biological activity of 4-Fluoro-6-methoxy-1H-indazole:

Propriétés

IUPAC Name |

4-fluoro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQJKJFSQIFIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646416 | |

| Record name | 4-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887569-13-3 | |

| Record name | 4-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.